molecular formula C16H18N2O2S B2375589 2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide CAS No. 864941-02-6

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide

Cat. No. B2375589
CAS RN: 864941-02-6
M. Wt: 302.39
InChI Key: HBCUBPZWPIQNNA-UHFFFAOYSA-N
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Description

“2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are aromatic and have a wide range of applications, including in the pharmaceutical industry, the materials science industry, and more .


Molecular Structure Analysis

The molecular structure of “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” would be characterized by spectroscopic methods such as 1H-NMR and 13C-NMR . These methods are commonly used to determine the structure of organic compounds .

Scientific Research Applications

Anti-Inflammatory Activity

Compounds similar to “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” have been synthesized and evaluated for in vivo anti-inflammatory activity . These compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021% .

Docking Studies

In addition to experimental results, in silico docking studies have been used as a tool to verify and expand the experimental outcomes . This allows researchers to understand the interaction of these compounds with biological targets.

Broad Spectrum of Biological Activities

The amide derivatives were associated with a broad spectrum of biological activities including anti-inflammatory, antidegenerative, antiplatelet, anticancer, antimicrobial, urokinase inhibitor, antituberculosis, anticonvulsant, insecticide, and antitumor .

Synthesis of New Derivatives

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid . This synthesis process resulted in excellent yields.

Reactions at the Benzylic Position

Compounds similar to “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .

Synthesis of Carbazole Moieties

Practical syntheses of compounds containing carbazole moieties would benefit not only olefin polymerization but also electrochemistry . This indicates that “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” could potentially be used in these areas.

Future Directions

The future directions for “2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide” would depend on its properties and potential applications. Given the wide range of applications of thiophene derivatives, it could be a promising area of research .

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2,3)11-6-4-10(5-7-11)14(20)18-15-12(13(17)19)8-9-21-15/h4-9H,1-3H3,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUBPZWPIQNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butyl)benzamido)thiophene-3-carboxamide

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